Tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate
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Overview
Description
Tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a strong base such as sodium hydride.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a dihydroisoquinoline ring.
Tert-butyl 4-aminobenzoate: Contains a tert-butyl group and an amino group but lacks the quinoline ring.
Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate: Contains a piperidine ring and a pyridine moiety.
Uniqueness
Tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate is unique due to its specific combination of a quinoline ring, a tert-butyl group, and an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h10-12H,4-9,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUKWLNTAKCQCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CC(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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